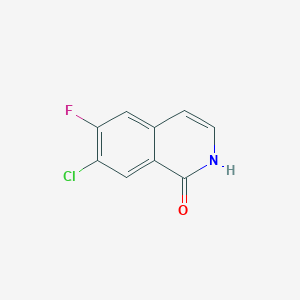
7-Chloro-6-fluoroisoquinolin-1(2H)-one
Overview
Description
7-Chloro-6-fluoroisoquinolin-1(2H)-one, also known as 7-Cl-6-F-IQ1, is an organic compound that is of particular interest in the field of medicinal chemistry. It is a versatile building block for a variety of synthetic processes, and its utility in the synthesis of various compounds has been demonstrated in the scientific literature. In addition, 7-Cl-6-F-IQ1 has been the subject of numerous biological studies, and its mechanism of action, biochemical and physiological effects, and potential applications in laboratory experiments have been investigated.
Scientific Research Applications
7-Chloro-6-fluoroisoquinolin-1(2H)-one has been the subject of numerous scientific studies. It has been used to synthesize a variety of compounds, including chiral amines, aziridines, and heterocycles, which have potential applications in medicinal chemistry. In addition, this compound has been investigated for its potential as an antioxidant and anti-inflammatory, as well as its ability to inhibit the growth of cancer cells.
Mechanism of Action
The mechanism of action of 7-Chloro-6-fluoroisoquinolin-1(2H)-one is not fully understood. However, it is believed that the compound may interact with certain enzymes and proteins in the body, resulting in the inhibition of certain processes. In addition, it has been suggested that this compound may act as an antioxidant, and it has been shown to inhibit the growth of cancer cells in laboratory studies.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been suggested that the compound may act as an antioxidant and anti-inflammatory, as well as inhibit the growth of cancer cells. In addition, this compound has been shown to inhibit the growth of certain bacteria and fungi.
Advantages and Limitations for Lab Experiments
The use of 7-Chloro-6-fluoroisoquinolin-1(2H)-one in laboratory experiments has several advantages. The compound is relatively inexpensive and easy to synthesize, and it is stable and non-toxic. In addition, this compound is a versatile building block for a variety of synthetic processes, and its ability to inhibit the growth of cancer cells and certain bacteria and fungi makes it a potential target for drug development.
However, the use of this compound in laboratory experiments is not without limitations. The compound’s mechanism of action is not fully understood, and its effects on the human body are not well characterized. In addition, the compound has not been approved for use in humans, and its potential for toxicity is not well understood.
Future Directions
The potential applications of 7-Chloro-6-fluoroisoquinolin-1(2H)-one in medicinal chemistry are numerous, and there are many potential future directions for research. These include further investigation into the compound’s mechanism of action, its effects on the human body, and its potential for toxicity. In addition, further research into the compound’s potential as an antioxidant and anti-inflammatory, as well as its ability to inhibit the growth of cancer cells and certain bacteria and fungi, could yield valuable insights into its therapeutic potential. Finally, further research into the synthesis of this compound and its derivatives could lead to the development of new and more efficient synthetic methods.
properties
IUPAC Name |
7-chloro-6-fluoro-2H-isoquinolin-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFNO/c10-7-4-6-5(3-8(7)11)1-2-12-9(6)13/h1-4H,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFLNRHDKVKSYSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C2=CC(=C(C=C21)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20733080 | |
| Record name | 7-Chloro-6-fluoroisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20733080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
923022-53-1 | |
| Record name | 7-Chloro-6-fluoroisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20733080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

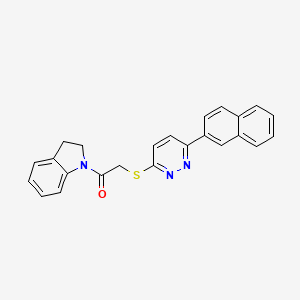
![N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)-4-(4-methoxyphenyl)sulfanylbutanamide](/img/structure/B3305232.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(naphthalen-2-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B3305240.png)
![2-(1,3-dioxoisoindolin-2-yl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B3305246.png)
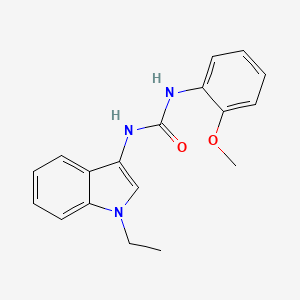
![6-acetyl-2-[2-(4-methoxybenzenesulfonyl)acetamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B3305271.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B3305277.png)
![4-[cyclopentyl(methyl)sulfamoyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B3305283.png)
![N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-phenylsulfanylbutanamide](/img/structure/B3305286.png)
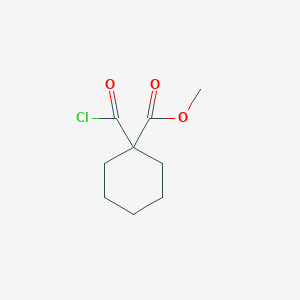
![L-Alanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-2-propen-1-yl-](/img/structure/B3305301.png)
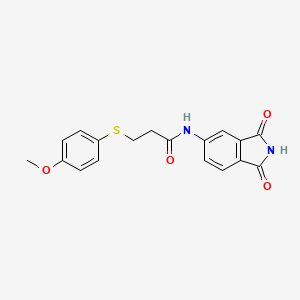
![1-(3-methylbenzyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B3305311.png)
